1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine
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Overview
Description
1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine is a chemical compound belonging to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms.
Preparation Methods
The synthesis of 1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine typically involves the reaction of amidoximes with carboxylic acid derivatives. One common method includes the cyclization of O-acyl amidoximes, which are generated from the reaction of amidoximes with acid chlorides in a basic medium . Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, where nitrile oxides are generated in situ from chloroximes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxadiazole ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine involves its interaction with molecular targets and pathways within biological systems. The oxadiazole ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine can be compared with other oxadiazole derivatives, such as:
- (5-Isobutyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
- (3-Ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride
- (5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine These compounds share similar core structures but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific isobutyl group, which can influence its reactivity and potential uses.
Biological Activity
1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to synthesize existing research findings and data regarding its biological activity, including antifungal properties, anti-inflammatory effects, and potential applications in treating various diseases.
- Chemical Name : this compound
- Molecular Formula : C8H16ClN3O
- CAS Number : 1185075-85-7
- Molecular Weight : 205.68514 g/mol
Biological Activity Overview
The biological activity of this compound is primarily characterized by its antifungal and anti-inflammatory properties.
Antifungal Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antifungal activity. A study conducted by Syngenta highlighted that similar oxadiazole derivatives demonstrated higher antifungal activity compared to traditional antifungal agents like pimprinine . The structure of this compound suggests it may possess similar properties due to the presence of the oxadiazole ring.
Anti-inflammatory Effects
In vivo studies have shown that derivatives of oxadiazoles can exhibit anti-inflammatory effects. For instance, research on related compounds has indicated their potential in reducing inflammation markers in animal models . The specific mechanisms through which this compound exerts these effects remain to be fully elucidated.
Study on Antifungal Activity
A study synthesized various oxadiazole derivatives and assessed their antifungal activity through bioassays. Compounds were tested against a range of fungal pathogens, with results indicating that those with structural similarities to this compound exhibited promising antifungal properties .
Anti-inflammatory Activity Research
Another investigation focused on the anti-inflammatory properties of oxadiazole derivatives. The study utilized animal models to evaluate the efficacy of these compounds in reducing inflammation. Results suggested that certain derivatives could significantly lower inflammatory responses, indicating potential therapeutic applications for conditions such as arthritis and other inflammatory diseases .
Data Table: Summary of Biological Activities
Properties
CAS No. |
915921-05-0 |
---|---|
Molecular Formula |
C7H13N3O |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C7H13N3O/c1-5(2)3-6-9-7(4-8)11-10-6/h5H,3-4,8H2,1-2H3 |
InChI Key |
ROQUXAGNSSNHLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NOC(=N1)CN |
Origin of Product |
United States |
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